2-(2-Fluorophenyl)-3-phenylacrylonitrile
Description
Significance of Acrylonitrile (B1666552) Derivatives in Modern Organic Synthesis and Medicinal Chemistry
Acrylonitrile and its derivatives are recognized as crucial building blocks in the synthesis of a wide array of organic molecules. wikipedia.orgnih.gov Their unique chemical structure, characterized by a vinyl group attached to a nitrile, offers a rich platform for a variety of chemical transformations. wikipedia.org The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond, making it susceptible to nucleophilic addition reactions, a process known as cyanoethylation. wikipedia.org This reactivity allows for the introduction of a cyanoethyl group into diverse molecules, including alcohols, thiols, and amines. wikipedia.org
In medicinal chemistry, the acrylonitrile moiety is a prominent feature in several commercially available drugs, underscoring its therapeutic relevance. nih.govresearchgate.net Marketed pharmaceuticals containing the acrylonitrile scaffold include entacapone, rilpivirine, and teriflunomide. nih.govresearchgate.net The nitrile group's ability to participate in hydrogen bonding and hydrophobic interactions, coupled with its contribution to a molecule's solubility, makes it a valuable functional group in drug design. researchgate.netresearchgate.net Furthermore, acrylonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govmdpi.com
Contextualization of 2-(2-Fluorophenyl)-3-phenylacrylonitrile within Substituted Acrylonitrile Research
This compound belongs to the subclass of aryl-substituted acrylonitriles, which are of particular interest in medicinal and pharmaceutical chemistry. researchgate.netfrontiersin.org The synthesis of such compounds often involves methods like the Knoevenagel condensation, where an active methylene (B1212753) compound (in this case, 2-fluorophenylacetonitrile) reacts with an aldehyde (benzaldehyde). researchgate.netresearchgate.net The presence of two aryl groups and a fluorine substituent on one of them places this compound at the intersection of several key areas of chemical research. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often introduced to modulate a compound's metabolic stability and binding affinity.
While direct research on this compound is not extensively documented in publicly available literature, studies on closely related analogs provide a valuable framework for understanding its potential properties and reactivity. For instance, the synthesis and structural analysis of compounds like (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile have been reported. researchgate.net
Overview of Current Research Trajectories for Aryl-Substituted Acrylonitriles
Current research on aryl-substituted acrylonitriles is multifaceted, with significant efforts directed towards both synthetic methodology and biological applications.
Synthetic Innovations:
Palladium-Catalyzed Cross-Coupling Reactions: Efficient methods for the synthesis of aryl acrylonitriles have been developed using palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, offering access to a variety of substituted derivatives with high yields. nih.govfrontiersin.org
Microwave-Assisted Synthesis: This technique has been employed for the synthesis of N-substituted benzimidazole-based acrylonitriles, demonstrating a more efficient and rapid approach compared to classical linear organic methods. nih.gov
Biological Investigations:
Anticancer Agents: Many aryl-substituted acrylonitriles are being investigated as potential anticancer agents. For example, derivatives of 2-phenylacrylonitrile (B1297842) have been designed and synthesized as tubulin polymerization inhibitors, showing potent antiproliferative activity against various cancer cell lines. nih.gov Similarly, N-substituted benzimidazole (B57391) acrylonitriles have demonstrated strong and selective antiproliferative activity. nih.gov
Antimicrobial and Antiparasitic Activity: Research has shown that certain acrylonitrile derivatives possess significant activity against various pathogens. For instance, novel synthetic acrylonitriles have been evaluated for their in vitro activity against Trypanosoma cruzi and Leishmania amazonensis, the parasites responsible for Chagas disease and leishmaniasis, respectively. nih.gov
Enzyme Inhibition: The potential of heteroaryl-acrylonitrile compounds as inhibitors of enzymes like acetylcholinesterase (AChE) is an active area of research. researchgate.net
Identified Research Gaps and Prospective Directions for this compound Investigations
A comprehensive review of the existing literature reveals a significant research gap concerning the specific compound This compound . While the broader class of aryl-substituted acrylonitriles is well-explored, this particular derivative remains largely uncharacterized. This lack of data presents a compelling opportunity for future research.
Prospective Research Directions:
Synthesis and Characterization: A primary focus should be the development of an efficient and stereoselective synthesis of this compound. Subsequent comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to elucidate its precise structure and stereochemistry.
Exploration of Biological Activity: Given the established biological potential of related compounds, a thorough investigation into the bioactivity of this compound is warranted. Screening for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities could unveil novel therapeutic applications. The presence of the 2-fluorophenyl moiety is of particular interest, as this substitution pattern is known to influence biological activity in other molecular scaffolds.
Chemical Reactivity Studies: A detailed study of the chemical reactivity of this compound would be valuable for its potential use as a synthetic intermediate. Investigating its behavior in various reactions, such as cycloadditions, reductions, and functional group transformations, could lead to the synthesis of novel and complex molecular architectures.
Computational Modeling: In silico studies, including molecular docking and density functional theory (DFT) calculations, could provide valuable insights into the compound's potential biological targets and reaction mechanisms, guiding experimental work.
The following table summarizes key data for related acrylonitrile compounds, which can serve as a reference for future studies on this compound.
| Compound Name | CAS Number | Molecular Formula | Key Research Finding |
| (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile | Not available | C₁₆H₁₃NO | Synthesized via base-catalyzed reaction of benzaldehyde (B42025) with 4-methoxyphenylacetonitrile (B141487). researchgate.net |
| (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile | 2558-28-3 | C₁₅H₁₀FN | Listed as a chemical building block. bldpharm.com |
| 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | Not available | C₁₁H₇FN₂O | Characterized by its chemical and physical properties. nih.gov |
| (3-Bromo-2-fluorophenyl)acetonitrile | 874285-03-7 | C₈H₅BrFN | A starting material for more complex molecules. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7497-36-1 |
|---|---|
Molecular Formula |
C15H10FN |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(Z)-2-(2-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-10H/b13-10+ |
InChI Key |
ANBDHGGYZFCPBU-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl 3 Phenylacrylonitrile
Established Synthetic Pathways for Aryl-Substituted Acrylonitriles
The Knoevenagel condensation stands as a cornerstone in the synthesis of aryl-substituted acrylonitriles. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as a phenylacetonitrile (B145931) derivative, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated nitrile. sigmaaldrich.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a versatile and widely employed method for the synthesis of C-C double bonds. taylorandfrancis.com It is a modification of the aldol (B89426) condensation where the nucleophile is an active hydrogen compound. wikipedia.org
The classical approach to the Knoevenagel condensation for synthesizing compounds like 2-(2-fluorophenyl)-3-phenylacrylonitrile involves the reaction of 2-fluorophenylacetonitrile (B44652) with benzaldehyde (B42025) using a weak base as a catalyst in an organic solvent. Commonly used bases include primary, secondary, or tertiary amines such as piperidine (B6355638) or triethylamine. nih.gov The reaction is typically conducted at elevated temperatures to drive the dehydration of the intermediate aldol addition product. nih.gov
A general procedure for this type of reaction involves dissolving the arylacetonitrile and the aldehyde in a suitable solvent like ethanol (B145695), followed by the addition of a catalytic amount of the base. The mixture is then refluxed for a period until the reaction is complete, as monitored by techniques like thin-layer chromatography. scielo.br The product can then be isolated through precipitation and filtration.
Table 1: Representative Examples of Classical Base-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Benzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux, 2h | 85% | scielo.br |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified | wikipedia.org |
| Benzaldehyde | Phenylsulfonylacetonitrile | Mg,Al-mixed oxides | Toluene (B28343) | 110°C, 45 min | ~100% | sigmaaldrich.com |
In a move towards more environmentally benign and efficient synthetic methods, solvent-free and microwave-assisted protocols for the Knoevenagel condensation have been developed. bohrium.com These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.govijpsjournal.com
Solvent-free synthesis can be achieved by mixing the reactants with a solid catalyst, such as ammonium (B1175870) acetate (B1210297), and irradiating the mixture with microwaves. bohrium.com This technique has been successfully applied to the synthesis of various benzylidenemalononitriles. bohrium.com For instance, the reaction of aromatic aldehydes with malononitrile in the presence of ammonium acetate under microwave irradiation proceeds rapidly, often within minutes, to give excellent yields of the desired products. bohrium.com
Microwave-assisted synthesis can also be performed in a minimal amount of a high-boiling polar solvent like ethanol. bohrium.com The focused heating provided by microwaves can significantly accelerate the reaction rate compared to conventional heating methods. nih.gov A study on the synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles demonstrated that microwave irradiation at 300W and 100°C in ethanol led to high yields in short reaction times (8-90 minutes). bohrium.com
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis for Knoevenagel Condensation
| Reactants | Method | Catalyst | Reaction Time | Yield | Reference |
| 3-(cyanoacetyl)indole and heteroaryl-aldehydes | Microwave (300W, 100°C) | None | 8-90 min | 30-94% | bohrium.com |
| 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones and hydrazines | Microwave (70°C) | None | 4 min | 82-96% | ijpsjournal.com |
| 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones and hydrazines | Conventional | None | Longer | Moderate | ijpsjournal.com |
| 3-(4-ethoxyphenyl)-4-formylsydnone, benzil (B1666583) derivatives, and ammonium acetate | Microwave | None | 30-90 min | 52-85% | ijpsjournal.com |
| 3-(4-ethoxyphenyl)-4-formylsydnone, benzil derivatives, and ammonium acetate | Conventional (90-110°C) | None | 1-3 days | 46-77% | ijpsjournal.com |
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgchem-station.com In the context of acrylonitrile (B1666552) synthesis, PTC can facilitate the reaction between an organic-soluble arylacetonitrile and an aqueous solution of a base and an aldehyde. The phase transfer catalyst, often a quaternary ammonium salt, transports the anionic form of the arylacetonitrile from the aqueous phase to the organic phase where it can react with the aldehyde. wikipedia.org This method can offer advantages such as the use of inexpensive inorganic bases and milder reaction conditions.
Multi-Component Reactions for Acrylonitrile Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. rug.nlsemanticscholar.org While a specific MCR for the direct synthesis of this compound from simple precursors is not explicitly detailed in the provided search results, the strategy has been employed for the synthesis of other highly substituted acrylonitriles. For example, the synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives has been achieved through a cascade condensation and concerted 1,3-cycloaddition reaction involving an aldehyde, sodium azide, and a nitrile. nih.gov This highlights the potential for developing a novel MCR for the target compound.
Alternative Synthetic Routes to Acrylonitrile Moieties
Beyond the Knoevenagel condensation, other synthetic methodologies can be employed to construct the acrylonitrile framework.
The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a viable alternative. rug.nl In principle, this compound could be synthesized by the Heck reaction of a halobenzene with 2-(2-fluorophenyl)acrylonitrile or by the reaction of 2-fluoro-halobenzene with 3-phenylacrylonitrile. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. rug.nl
The Thorpe-Ziegler reaction is another classical method that involves the base-catalyzed condensation of nitriles. wikipedia.orgchem-station.com While the intramolecular version is more common for the synthesis of cyclic ketones, the intermolecular Thorpe reaction between two different nitriles could potentially be adapted, although controlling the selectivity would be a significant challenge. wikipedia.orgchem-station.com The reaction proceeds via the formation of a β-iminonitrile intermediate. chem-station.com
Precursor Compounds and Reactant Optimization for this compound
The cornerstone of synthesizing this compound lies in the careful preparation and selection of its foundational molecules. The principal precursors are 2-(2-fluorophenyl)acetonitrile and a phenyl carbonyl compound, typically benzaldehyde. The optimization of these reactants is crucial for the efficiency of the subsequent condensation reaction.
Synthesis and Functionalization of 2-(2-Fluorophenyl)acetonitrile
2-(2-Fluorophenyl)acetonitrile, also known as 2-fluorobenzyl cyanide, is a key intermediate. Its synthesis is commonly accomplished through the nucleophilic substitution of a 2-fluorobenzyl halide with a cyanide salt. sigmaaldrich.com
From 2-Fluorobenzyl Halides: The reaction of 2-fluorobenzyl bromide or 2-fluorobenzyl chloride with sodium or potassium cyanide in a suitable solvent like ethanol or dimethylformamide (DMF) affords 2-(2-fluorophenyl)acetonitrile. The use of a phase-transfer catalyst can enhance the reaction rate and yield.
From 2-Fluorobenzaldehyde (B47322): An alternative route involves the conversion of 2-fluorobenzaldehyde to the corresponding nitrile. This can be achieved through various methods, such as reaction with hydroxylamine (B1172632) hydrochloride followed by dehydration, or direct conversion using specific reagents. chemicalbook.comumich.edu
The functionalization of the active methylene group in 2-(2-fluorophenyl)acetonitrile is also a key aspect of its chemistry, allowing for the introduction of various substituents prior to the condensation step if desired.
Table 1: Synthesis of 2-(2-Fluorophenyl)acetonitrile
| Starting Material | Reagents | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Fluorobenzyl bromide | Sodium cyanide | Ethanol | Reflux | High |
| 2-Fluorobenzyl chloride | Potassium cyanide, Phase-transfer catalyst | Toluene/Water | 80-100 °C | Good |
Optimization of Benzyl (B1604629) Halide and Phenyl Acetaldehyde Reactants
The Knoevenagel condensation is the primary method for constructing the this compound framework. wikipedia.org This reaction involves the base-catalyzed condensation of 2-(2-fluorophenyl)acetonitrile with benzaldehyde. The optimization of reactants and reaction conditions is paramount for maximizing the yield and controlling the stereoselectivity of the product.
Key parameters for optimization include the choice of base, solvent, and temperature. Common bases used are weak amines like piperidine, or stronger bases such as sodium hydroxide (B78521) or sodium ethoxide. The solvent can range from polar protic solvents like ethanol to aprotic solvents like toluene or DMF. researchgate.netresearchgate.net The reaction temperature can also be varied to influence the reaction rate and the equilibrium between the E and Z isomers.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product Yield |
| 2-(2-Fluorophenyl)acetonitrile | Benzaldehyde | Piperidine | Ethanol | Reflux | Good |
| 2-(2-Fluorophenyl)acetonitrile | Benzaldehyde | Sodium ethoxide | Ethanol | Room Temp | High |
| 2-(2-Fluorophenyl)acetonitrile | Benzaldehyde | Potassium carbonate | DMF | 80 | Moderate |
Stereoselective Synthesis of this compound (E/Z Isomer Control)
The double bond in this compound can exist as either the E (entgegen) or Z (zusammen) isomer. The control of this stereochemistry is a significant aspect of its synthesis. The E/Z ratio of the product is influenced by the reaction conditions of the Knoevenagel condensation. nih.gov
Generally, the Z-isomer is the thermodynamically more stable product and its formation is often favored under equilibrium conditions, which can be achieved by prolonged reaction times or by using specific catalyst-solvent systems. researchgate.netresearchgate.net For instance, base-catalyzed reactions in protic solvents often lead to the preferential formation of the Z-isomer.
Conversely, the E-isomer may be formed preferentially under kinetic control, for example, at lower temperatures or with specific catalysts that favor its formation. The choice of the base and solvent plays a crucial role in determining the E/Z selectivity. For example, the use of certain Lewis acids or specific basic catalysts can influence the stereochemical outcome. nih.gov Studies on related 2-aryl-3-phenylacrylonitriles have shown that the nature of the substituent on the phenylacetonitrile ring can also impact the E/Z ratio. nih.gov
| Catalyst/Base | Solvent | Temperature | Major Isomer |
| Piperidine | Ethanol | Reflux | Z (thermodynamic) |
| Sodium Ethoxide | Ethanol | 0 °C to Room Temp | Mixture, Z favored |
| Lewis Acid (e.g., TiCl4) | Dichloromethane | Low Temperature | Potentially E favored |
Advanced Synthetic Strategy Development (e.g., One-Pot Procedures)
To enhance the efficiency and sustainability of the synthesis of this compound, one-pot procedures are highly desirable. These strategies aim to combine multiple synthetic steps into a single reaction vessel, thereby reducing waste, saving time, and simplifying purification processes.
One potential one-pot approach involves the in-situ generation of 2-(2-fluorophenyl)acetonitrile from 2-fluorobenzyl halide, followed by the immediate Knoevenagel condensation with benzaldehyde. This would typically involve the reaction of the benzyl halide with a cyanide source and a base in the presence of benzaldehyde. google.comgoogle.com
Another advanced strategy could be a domino reaction sequence where the initial condensation product undergoes further in-situ transformations. While specific one-pot syntheses for this compound are not extensively reported, methodologies for related cinnamonitrile (B126248) derivatives provide a template for development. google.comorganic-chemistry.org For instance, one-pot syntheses of various substituted cinnamonitriles have been achieved through copper(I) cyanide-mediated reactions or via reductive alkylation of malononitrile with aromatic aldehydes. google.comorganic-chemistry.org These approaches could potentially be adapted for the target molecule.
| Strategy | Description | Potential Advantages |
| In-situ Nitrile Formation and Condensation | 2-Fluorobenzyl halide is converted to the nitrile in the presence of benzaldehyde and a base, leading directly to the final product. | Reduces isolation steps, minimizes solvent usage. |
| Reductive Alkylation Approach | A one-pot Knoevenagel condensation followed by a reduction step, which could be modified to produce the desired acrylonitrile. | Offers a different pathway to the target structure. |
Reaction Mechanisms and Mechanistic Investigations for 2 2 Fluorophenyl 3 Phenylacrylonitrile
Mechanistic Insights into Knoevenagel Condensation for Acrylonitriles
The Knoevenagel condensation is a modification of the Aldol (B89426) condensation. bhu.ac.inpw.live It involves the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of acrylonitriles, the active methylene compound is typically a substituted phenylacetonitrile (B145931).
The generally accepted mechanism proceeds through three key steps:
Deprotonation: A basic catalyst, often a primary or secondary amine like piperidine (B6355638) or an ammonium (B1175870) salt, abstracts a proton from the active methylene group of the phenylacetonitrile. pw.livesigmaaldrich.com This generates a resonance-stabilized carbanion (an enolate or a cyano-alkylide anion). nih.govorganic-chemistry.org The high reactivity of this methylene group typically prevents the self-condensation of the aldehyde reactant. pw.live
Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition results in the formation of a tetrahedral intermediate, a β-hydroxy carbonyl compound (an aldol-type adduct). sigmaaldrich.comorganic-chemistry.org
Dehydration: The aldol intermediate undergoes a base-induced elimination of a water molecule (dehydration). organic-chemistry.org This step is usually spontaneous or occurs under mild heating and results in the formation of the final α,β-unsaturated acrylonitrile (B1666552) product. sigmaaldrich.com
A plausible mechanism, particularly when an amine catalyst like piperidine is used, may involve the initial formation of an iminium ion from the reaction of the aldehyde and the amine catalyst. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the carbanion. The final step involves the elimination of the catalyst. organic-chemistry.orgacs.org
Proposed Reaction Pathways for the Formation of 2-(2-Fluorophenyl)-3-phenylacrylonitrile
The formation of this compound follows the Knoevenagel condensation pathway, reacting 2-fluorobenzaldehyde (B47322) with phenylacetonitrile.
The proposed pathway is as follows:
Carbanion Formation: In the presence of a base (e.g., KOH, piperidine), the α-proton of phenylacetonitrile is abstracted to form a nucleophilic carbanion. The negative charge is stabilized by delocalization onto both the phenyl ring and the cyano group.
Nucleophilic Attack: The phenylacetonitrile carbanion attacks the carbonyl carbon of 2-fluorobenzaldehyde. The presence of the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating this step.
Intermediate Formation: This attack leads to the formation of an alkoxide intermediate, specifically 3-(2-fluorophenyl)-3-hydroxy-2-phenylpropanenitrile.
Protonation and Dehydration: The alkoxide is protonated by the solvent or a proton source to yield the aldol adduct. Subsequent abstraction of the α-proton by the base, followed by the elimination of a hydroxide (B78521) ion, leads to the formation of the carbon-carbon double bond and the final product, this compound. The reaction typically shows high stereoselectivity, often favoring the formation of the (E)-isomer, although the (Z)-isomer can also be synthesized. researchgate.net
Exploration of Side Reactions and Byproduct Formation
While the Knoevenagel condensation is generally efficient, several side reactions can occur, leading to the formation of byproducts. The nature and quantity of these byproducts are highly dependent on the reactants, catalysts, and reaction conditions.
Michael Addition: A significant side reaction involves the Michael addition of a second molecule of the carbanion (from phenylacetonitrile) to the α,β-unsaturated acrylonitrile product. researchgate.net This 1,4-addition reaction can lead to the formation of dinitrile compounds, such as 3-(2-fluorophenyl)-2,4-diphenylpentanedinitrile. The use of piperidine as a catalyst has been observed to sometimes promote this side reaction, whereas stronger bases like KOH may favor the desired condensation product. researchgate.net
Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens (like benzaldehyde derivatives), a disproportionation reaction (Cannizzaro reaction) can occur, yielding a molecule of the corresponding alcohol and a molecule of the carboxylic acid salt. This is generally less common under typical Knoevenagel conditions which employ weaker bases.
Decarboxylative Side Products: In Knoevenagel-Doebner variations where malonic acid is used, unexpected decarboxylation can lead to styrene (B11656) derivatives instead of the expected α,β-unsaturated carboxylic acid. acs.org This suggests that under certain conditions, alternative elimination pathways can become competitive.
Self-Condensation: While less likely for aromatic aldehydes, self-condensation of the aldehyde component can be a competing reaction, particularly if the Knoevenagel condensation is slow.
Careful control of stoichiometry, temperature, and catalyst choice is essential to minimize these side reactions and maximize the yield of this compound.
Role of Catalysts and Reaction Conditions in Directing Reaction Mechanisms
The choice of catalyst and reaction conditions plays a pivotal role in the Knoevenagel condensation, influencing reaction rates, yields, and selectivity. organic-chemistry.orgrsc.org A wide array of catalytic systems has been developed to optimize the synthesis of acrylonitriles.
Catalytic Systems:
Homogeneous Catalysts: Basic catalysts are most common. pw.live Weak bases like primary, secondary, and tertiary amines (e.g., piperidine, pyridine) and their salts (e.g., ammonium acetate) are frequently used. bhu.ac.inorganic-chemistry.orgnih.gov Stronger bases like potassium hydroxide (KOH) can also be effective. researchgate.net
Heterogeneous Catalysts: To improve catalyst recovery and simplify product purification, various solid catalysts have been explored. These include biogenic carbonates, mdpi.com metal-organic frameworks (MOFs), rsc.orgnih.gov and hydrotalcites. organic-chemistry.org Bifunctional catalysts, containing both Lewis acid sites (metal centers) and basic sites (amine groups), can be particularly effective. nih.gov The metal center activates the carbonyl group of the aldehyde, while the basic site deprotonates the active methylene compound. nih.gov
Reaction Conditions:
Solvents: The choice of solvent can influence reaction outcomes. Protic solvents like ethanol (B145695) are often used and can stabilize intermediates. researchgate.netnih.gov However, catalyst-free reactions in water have also been reported as a green chemistry approach. rsc.orgresearchgate.net
Energy Input: Microwave irradiation and sonication (ultrasound) have been employed to accelerate the reaction. bhu.ac.inresearchgate.net These methods can significantly reduce reaction times and often lead to higher yields, sometimes even under solvent-free conditions. bhu.ac.in
Temperature: Reactions are often conducted at room temperature or with gentle heating. researchgate.netresearchgate.net Higher temperatures can sometimes promote side reactions or dehydrogenation of intermediates. nih.gov
The interplay between the catalyst and conditions directs the reaction mechanism. For instance, a bifunctional MOF catalyst in ethanol can facilitate rapid conversion at room temperature, nih.gov while a phase-transfer catalyst might be needed for solvent-free microwave conditions. researchgate.net
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Reactants | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Piperidine | Benzaldehyde, Acetylacetone | Methanol | Proceeds via carbinolamine and iminium ion intermediates. Iminium ion formation is the rate-determining step. | acs.org |
| Biogenic Carbonates (Ca:Ba) | 5-HMF derivatives, Active methylene compounds | Solvent-free, 100 °C | Excellent (E)-selectivity and good yields (71-87%). Synergistic interaction enhances basic sites. | mdpi.com |
| Amino-functionalized MOF (HKUST-ED) | Benzaldehyde derivatives, Malononitrile (B47326) | Ethanol, Room Temp, 5 min | Bifunctional mechanism (Lewis acid/base). High conversion (100%) and reusability. | nih.gov |
| None (Catalyst-free) | Benzaldehyde, Malononitrile | Water, 2 h | Water mediates the reaction, providing a green and efficient protocol. | rsc.orgresearchgate.net |
| Ammonium Acetate (B1210297) | Aromatic aldehydes, Malononitrile | Microwave or Ultrasound, Solvent-free | Rapid reaction (5-7 min) with excellent yields. Eco-friendly method. | bhu.ac.in |
Computational Approaches to Mechanistic Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For the Knoevenagel condensation and related reactions, Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly valuable.
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study reaction mechanisms by mapping the potential energy surface, identifying intermediates, and locating transition states. nih.gov
For the Knoevenagel condensation, DFT calculations can:
Determine Reaction Energetics: Calculate the activation energies (energy barriers) for each step of the proposed mechanism, helping to identify the rate-determining step. dergipark.org.tr
Analyze Transition State Geometry: Provide detailed 3D structures of the fleeting transition states, revealing the precise arrangement of atoms as bonds are formed and broken.
Explain Stereoselectivity: By comparing the energies of the transition states leading to different stereoisomers (e.g., E vs. Z), DFT can explain and predict the observed product ratios. For example, calculations have shown that the transition state leading to a trans-configured product can be significantly lower in energy due to reduced steric hindrance, thus explaining the experimental observation of high trans-selectivity. dergipark.org.tr
Investigate Catalyst Role: Model the interaction between the catalyst and reactants to elucidate how the catalyst lowers the activation energy. Studies on MOF-catalyzed Knoevenagel condensations have used DFT to understand how the framework's amino groups enhance basicity and facilitate the reaction. rsc.org
QM/MM methods offer a computationally efficient way to study reactions in complex environments like solutions or enzyme active sites. frontiersin.org In this approach, the chemically active region (e.g., the reactants and catalyst) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive MM force field. frontiersin.orgnih.gov
The utility of QM/MM in studying condensation reactions includes:
Accurate Solvation Effects: By explicitly modeling individual solvent molecules, QM/MM can capture specific solvent-solute interactions, such as hydrogen bonding, which are often poorly described by simpler continuum solvent models. nih.govacs.org This leads to more accurate predictions of activation barriers in solution. nih.gov
Simulating Complex Systems: This approach is essential for studying enzyme-catalyzed reactions, but it is also highly valuable for organic reactions in solution where the solvent structure plays a critical role. nih.govacs.org
Dynamic Sampling: When combined with methods like Monte Carlo (MC) simulations, QM/MM allows for configurational sampling, providing a more realistic picture of the reaction dynamics and free energy profiles compared to static calculations of a single molecular arrangement. nih.govresearchgate.net
For the synthesis of this compound, QM/MM studies could provide a highly accurate free energy profile of the reaction in a specific solvent, clarifying the role of solvent molecules in stabilizing the charged intermediates and transition states.
Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl 3 Phenylacrylonitrile Derivatives
Rational Design Principles for Derivatives Based on the 2-(2-Fluorophenyl)-3-phenylacrylonitrile Scaffold
The rational design of derivatives using the this compound scaffold is a strategic approach to developing novel compounds with enhanced biological activity. researchgate.net This process often begins with a lead compound, such as Combretastatin A-4 (CA-4), a natural product known for its potent anticancer properties. nih.gov The 2-phenylacrylonitrile (B1297842) framework itself can be seen as a modification of the stilbene (B7821643) scaffold, where the introduction of a cyano group onto the ethylene (B1197577) bridge helps to lock the molecule into a specific, more stable geometric configuration. nih.gov
A key design principle is scaffold hopping , which involves replacing a core molecular structure with a different one while preserving the essential interactions with the biological target. niper.gov.inchemrxiv.org This strategy can lead to the discovery of novel chemical classes with improved properties, such as enhanced solubility or metabolic stability. niper.gov.indundee.ac.uk For instance, moving from an indole (B1671886) to an indazole core has been shown to yield dual inhibitors of anti-apoptotic proteins. rsc.org Similarly, replacing a phenyl ring with a pyridyl or pyrimidyl ring can increase metabolic stability. niper.gov.in In the context of 2-phenylacrylonitrile derivatives, scaffold hopping could involve replacing one of the phenyl rings with a different aromatic or heterocyclic system to explore new chemical space and potentially improve the compound's pharmacological profile. nih.govnih.gov
Another important principle is the introduction of specific functional groups to modulate the compound's properties. Halogenation, particularly with fluorine, is a common strategy to enhance anticancer activity. nih.gov The trifluoromethyl or trifluoromethoxy groups are often incorporated into drug candidates for this purpose. nih.gov The rationale behind this is that fluorine substitution can influence factors like lipophilicity, metabolic stability, and binding affinity. nih.govsmolecule.com
The design process also considers the potential for the molecule to form specific interactions, such as hydrogen bonds, with its biological target. nih.gov For example, incorporating a 1,2,3-triazole ring can be beneficial due to its high dipole moment and ability to act as a hydrogen bond acceptor. nih.gov
Ultimately, the goal of rational design is to systematically modify the this compound scaffold to create derivatives with optimized potency, selectivity, and pharmacokinetic properties. niper.gov.innih.gov This is often an iterative process involving cycles of design, synthesis, and biological testing. youtube.com
Impact of Substituent Modifications on Molecular Properties and Potential Biological Activity
The modification of substituents on the this compound scaffold has a profound impact on the molecule's properties and potential biological activity. These modifications can be broadly categorized into positional isomerism of the fluorine atom and the effects of other substituents on the aromatic rings.
Positional Isomerism and Fluorine Substitution Effects on Reactivity and SAR
The position of the fluorine atom on the phenyl ring is a critical determinant of the molecule's reactivity and Structure-Activity Relationship (SAR). conicet.gov.ar The electronegativity of the fluorine atom can significantly influence the electronic distribution within the molecule, affecting its ability to interact with biological targets. nih.gov
Fluorine substitution can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. smolecule.com This enhanced lipophilicity is thought to facilitate interactions with biological membranes. Furthermore, the introduction of fluorine can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body. niper.gov.in
The reactivity of the acrylonitrile (B1666552) moiety can also be affected by fluorine substitution. Nucleophilic substitution reactions are a key aspect of the chemistry of these compounds. rsc.orgnih.gov The presence of a fluorine atom can alter the electrophilicity of the molecule, influencing how it reacts with nucleophiles. rsc.org
From an SAR perspective, the position of the fluorine atom (ortho, meta, or para) can lead to different biological activities. For example, in a series of fluorinated phenylthiourea (B91264) isomers, the position of the fluorine atom was found to influence the conformational properties and vibrational spectra of the molecules. conicet.gov.ar This suggests that the spatial arrangement of the fluorine atom relative to the rest of the molecule is crucial for its interaction with a biological target.
Aromatic Ring Substituent Effects on Electronic Properties and Molecular Interactions
Substituents on the aromatic rings of this compound play a crucial role in modulating the molecule's electronic properties and its interactions with biological targets. msu.edursc.org The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density distribution across the molecule. msu.edunih.gov
Electronic Effects:
Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can enhance the molecule's ability to participate in certain interactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. msu.edu These electronic perturbations can affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for its reactivity and spectroscopic properties. mdpi.com For instance, increasing the electron-donating ability of a substituent has been shown to lower the π-π* excitation energy and shift redox potentials. rsc.org
Molecular Interactions:
The substituents on the aromatic rings directly influence the types of non-covalent interactions the molecule can form with its biological target. These interactions are critical for binding affinity and specificity. Key interactions include:
Hydrogen Bonds: Substituents containing hydrogen bond donors or acceptors can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar regions of the target. mdpi.com
π-π Stacking: The aromatic rings themselves can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The fluorine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in drug design.
Conformational Analysis and its Correlation with Structure-Activity Landscapes
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a critical component in understanding the structure-activity relationship (SAR) of this compound derivatives. The biological activity of a molecule is intimately linked to its three-dimensional shape, as this determines how well it can fit into the binding site of its biological target.
The this compound scaffold possesses several rotatable bonds, allowing it to adopt various conformations. The relative orientation of the two phenyl rings and the acrylonitrile group is of particular importance. hkbu.edu.hk X-ray crystallography studies on a related compound, 3-(2-Fluorophenyl)-2-phenylacrylic acid, revealed that the two benzene (B151609) rings are approximately perpendicular to each other. hkbu.edu.hk This perpendicular arrangement may be a key conformational feature for biological activity.
Computational methods, such as molecular modeling and Density Functional Theory (DFT), are valuable tools for exploring the conformational landscape of these molecules. researchgate.netmonash.edu These methods can be used to calculate the energies of different conformations and identify the most stable, low-energy structures. researchgate.net By correlating these conformational preferences with the observed biological activities of a series of derivatives, a structure-activity landscape can be constructed. This landscape provides a visual representation of how changes in structure and conformation affect activity, guiding the design of more potent compounds.
The presence of the fluorine atom can significantly influence the conformational preferences of the molecule. conicet.gov.arnih.gov The electronegativity of fluorine can lead to specific intramolecular interactions that favor certain conformations. nih.gov For example, in a study of fluorinated nucleoside analogues, the furanose ring pucker was found to be governed by the position of the fluorine atom. nih.gov Similarly, for this compound derivatives, the fluorine atom could influence the torsion angles between the phenyl rings and the acrylonitrile bridge.
Ligand-Based and Structure-Based Design Strategies
Both ligand-based and structure-based design strategies are powerful approaches in the development of novel derivatives of this compound. nih.govmdpi.com The choice between these strategies often depends on the availability of structural information for the biological target. youtube.comdovepress.com
Ligand-Based Design:
When the three-dimensional structure of the target protein is unknown, ligand-based drug design methods are employed. mdpi.com This approach relies on the knowledge of a set of molecules that are known to be active against the target. youtube.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities.
Key ligand-based methods include:
Pharmacophore Modeling: This involves identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity and their spatial arrangement. dovepress.comnih.gov This pharmacophore model can then be used as a query to search large chemical databases for new molecules that fit the model. slideshare.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov
Structure-Based Design:
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be utilized. nih.gov This approach allows for the direct visualization of the binding site and the interactions between the ligand and the protein.
Key structure-based methods include:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows for the assessment of the binding affinity and the identification of key interactions. nih.gov
De Novo Design: This method involves building a novel ligand molecule directly within the binding site of the target protein, piece by piece.
The development of inhibitors for the Arylhydrocarbon Receptor (AhR), a potential target for some 2-phenylacrylonitrile derivatives, has utilized in silico methods with a homology model of the ligand-binding domain. nih.gov This highlights the application of structure-based design even when an experimental structure is not available.
Pharmacophore Mapping for 2-Phenylacrylonitrile Scaffolds in Target Binding
Pharmacophore mapping is a crucial tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. slideshare.netslideshare.net For the 2-phenylacrylonitrile scaffold, pharmacophore mapping helps to elucidate the key molecular features responsible for its binding and biological activity. nih.gov
A pharmacophore model is an abstract representation of a molecule, highlighting features such as: researchgate.net
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive and Negative Ionizable groups
These features are mapped in 3D space, defining the geometric constraints for a molecule to bind effectively to its target. slideshare.net
The process of pharmacophore mapping can be either ligand-based or structure-based. slideshare.netnih.gov In a ligand-based approach , a set of active molecules is superimposed, and the common chemical features are identified to generate a pharmacophore model. youtube.com This is particularly useful when the structure of the biological target is unknown. dovepress.com
In a structure-based approach , the pharmacophore model is derived from the known 3D structure of the ligand-protein complex. nih.gov The key interactions observed in the complex, such as hydrogen bonds and hydrophobic contacts, are used to define the pharmacophore features. nih.gov
For 2-phenylacrylonitrile derivatives, a pharmacophore model might include:
Two aromatic rings, representing hydrophobic and/or aromatic features.
A hydrogen bond acceptor feature associated with the nitrile group.
A specific spatial arrangement of these features that is complementary to the binding site of the target protein.
Once a pharmacophore model is developed, it can be used for several purposes, including: dovepress.com
Virtual Screening: Searching large chemical databases to identify new compounds that match the pharmacophore model. youtube.comslideshare.net
Lead Optimization: Guiding the modification of existing lead compounds to improve their binding affinity and selectivity.
Understanding Structure-Activity Relationships: Providing insights into why certain structural modifications lead to changes in biological activity. nih.gov
For example, a pharmacophore-based virtual screening could identify novel compounds with different core structures but with the same essential pharmacophoric features as the 2-phenylacrylonitrile scaffold, leading to the discovery of new chemical classes of inhibitors. nih.gov
Computational Chemistry and in Silico Modeling for 2 2 Fluorophenyl 3 Phenylacrylonitrile Research
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic makeup of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. epstem.net For 2-(2-Fluorophenyl)-3-phenylacrylonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecule's geometry in both its ground and first excited states. mdpi.com
Analysis of the ground state geometry reveals the most stable three-dimensional arrangement of the atoms. For the excited state, Time-Dependent DFT (TD-DFT) is employed to predict electronic transition energies, which correspond to the absorption of light. The difference in geometry between the ground and excited states can provide insights into the photophysical properties of the molecule.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. For instance, in related fluorinated pyridazinone derivatives, a low HOMO-LUMO gap has been correlated with higher chemical reactivity. mdpi.com
Illustrative DFT-Calculated Properties for a Substituted Acrylonitrile (B1666552) Derivative
Disclaimer: The following data is illustrative and based on typical values for structurally related compounds, as specific published data for this compound is not available.
| Property | Calculated Value | Significance |
| Ground State Energy | -X Hartrees | Thermodynamic stability reference |
| Excited State Energy (S1) | -Y Hartrees | Energy after first electronic excitation |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. acs.org It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. acs.org
For this compound, NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron delocalization. For example, a significant E(2) value for the interaction between a π-orbital of a phenyl ring and a π* anti-bonding orbital of the acrylonitrile moiety would suggest a high degree of electronic communication across that part of the molecule. nih.gov This delocalization is crucial for understanding the molecule's electronic properties and reactivity.
NBO analysis also provides a detailed breakdown of the atomic charges, offering a more refined picture than simpler methods. These charges help in understanding the electrostatic potential of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov
Illustrative NBO Analysis Data for a Substituted Acrylonitrile Derivative
Disclaimer: The following data is illustrative and based on typical values for structurally related compounds, as specific published data for this compound is not available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1=C2) | π(C3=C4) | 20.5 | π-π conjugation |
| π(Phenyl) | π(C=N) | 5.2 | π-π conjugation |
| LP(N) | σ*(C-F) | 1.8 | Lone Pair - Antibonding |
Molecular Modeling and Simulation Techniques
Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of its interactions with other molecules, including biological macromolecules, and its dynamic behavior over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
In the context of this compound, molecular docking could be used to screen for potential protein targets. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov The score is based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on other acrylonitrile derivatives have shown that the acrylonitrile moiety can participate in hydrogen bonding and hydrophobic interactions with protein residues. nih.gov The docking results can reveal key amino acid residues involved in the binding, providing a rationale for the molecule's potential biological activity. researchgate.net
Illustrative Molecular Docking Results for a Ligand with a Hypothetical Protein Target
Disclaimer: The following data is illustrative and based on typical values for acrylonitrile derivatives docked into a protein kinase, as specific published data for this compound is not available.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Protein Kinase XYZ | -8.5 | LEU83, VAL91 | Hydrophobic |
| LYS88 | Hydrogen Bond | ||
| PHE152 | π-π Stacking |
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and accessible shapes the molecule can adopt in solution.
When combined with a protein target, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also be used to refine the binding pose and to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. Such simulations have been employed to understand the stability of complexes between various ligands and their protein targets, providing crucial information for drug design.
In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME Analysis)
Beyond predicting biological activity, computational methods are extensively used to forecast the pharmacokinetic properties and drug-likeness of a compound. This in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is crucial in the early stages of drug discovery to identify candidates with favorable profiles and to flag potential liabilities. bohrium.comnih.gov
For this compound, various ADME parameters can be predicted using a range of online tools and software packages like SwissADME and pkCSM. nih.gov These predictions are based on the compound's structure and are compared against established rules and models derived from large datasets of known drugs.
Key predicted ADME properties include:
Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of a drug's absorption and distribution.
Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.
Intestinal Absorption: Predictions of human intestinal absorption (HIA) are vital for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation: This predicts the ability of a compound to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is essential to foresee potential drug-drug interactions. nih.gov
Drug-Likeness: This is assessed based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov
| Parameter | Importance in Drug Discovery | Typical Prediction Method |
|---|---|---|
| Lipophilicity (e.g., LogP) | Influences absorption, distribution, and potency. | Fragment-based or whole-molecule methods. |
| Aqueous Solubility | Crucial for absorption and formulation. | Models based on structural fragments. |
| Human Intestinal Absorption (HIA) | Predicts oral bioavailability. | QSAR models based on physicochemical properties. |
| Blood-Brain Barrier (BBB) Permeation | Determines CNS activity or side effects. | Models based on polarity and size. |
| CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. | Pharmacophore or docking models. |
| Lipinski's Rule of Five | Assesses general drug-likeness for oral bioavailability. | Calculation of MW, LogP, H-bond donors/acceptors. |
Exploration of Biological Mechanisms and Target Interactions in Vitro Focus
Investigations of Molecular Mechanisms in Cellular Systems (excluding human clinical trials)
Research into the molecular activities of 2-(2-fluorophenyl)-3-phenylacrylonitrile and structurally related compounds in cellular models points toward interactions with several key components of cellular machinery. These interactions are fundamental to their observed biological effects, ranging from antiproliferative to anti-pathogenic activities.
The acrylonitrile (B1666552) scaffold has been identified as a key pharmacophore in compounds targeting a range of proteins critical for cell regulation and pathogen replication.
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in metabolizing xenobiotics, such as cytochrome P450 enzymes. nih.gov Activation of AhR can influence various cellular processes, including crosstalk with other signaling pathways like the estrogen receptor (ER) and Nrf2. nih.govnih.gov While AhR is a known target for many planar aromatic chemicals, specific in vitro studies detailing the direct interaction of this compound with AhR are not extensively documented in the available literature.
Kinases: A significant body of research highlights acrylonitrile derivatives as potent kinase inhibitors. Kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Derivatives of 2-phenylacrylonitrile (B1297842) have been shown to act as tubulin inhibitors by interacting with the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics essential for cell division. nih.govmdpi.com Furthermore, specific fluorophenyl-containing compounds and related structures have demonstrated inhibitory activity against several critical kinases. For instance, N-(3-fluorophenyl)acetamide derivatives have been identified as selective Aurora kinase B (AURKB) inhibitors, a protein often overexpressed in aggressive cancers. nih.gov Other related compounds have shown potent inhibition of Src kinase, FLT3, and CHK1. nih.govnih.gov
| Compound Class/Derivative | Target Kinase | Key Finding | Source |
|---|---|---|---|
| 2-phenylacrylonitrile derivatives | Tubulin | Inhibit tubulin polymerization by binding to the colchicine site. | nih.govmdpi.com |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | A 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition of Src enzymatic activity. | nih.gov |
| 5-trifluoromethyl-2-aminopyrimidine derivatives | FLT3 and CHK1 (Dual) | Demonstrated potent dual inhibitory activity against both kinases. | nih.gov |
| N-(3-fluorophenyl)acetamide quinazoline (B50416) derivative | Aurora Kinase B (AURKB) | Identified as a selective, orally active AURKB inhibitor. | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora Kinase A | Showed the most potent inhibitory activity among the tested series. | mdpi.com |
Viral Proteases: The nitrile group is a key feature in several potent antiviral agents that function as covalent inhibitors of viral proteases. nih.gov These proteases, such as the papain-like protease (PLpro) and 3C-like protease (3CLpro) of coronaviruses, are essential for processing viral polyproteins, making them attractive drug targets. nih.govnih.gov The electrophilic nature of the nitrile warhead allows it to form a covalent bond with the catalytic cysteine residue in the protease's active site, leading to irreversible inhibition. nih.gov While direct studies on this compound are limited, the established mechanism of other nitrile-containing inhibitors suggests a strong potential for this class of compounds to act as viral protease inhibitors. mdpi.comrsc.org
DNA Gyrase: There is limited specific information available from the provided search results regarding the direct inhibition of DNA gyrase by this compound or its close derivatives.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and is the target of antifolate drugs. nih.gov Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, halting DNA replication and cell growth. nih.gov Studies have shown that various synthetic compounds, including fluorinated analogues of aminopterin, can be potent inhibitors of DHFR. nih.govnih.gov The presence of a fluorophenyl group in this compound makes DHFR a plausible, though not yet confirmed, biological target.
Acrylonitrile derivatives have been shown to modulate key intracellular signaling pathways, particularly those related to cell death and proliferation. In studies against the parasite Trypanosoma cruzi, acrylonitrile compounds induced features of apoptosis-like cell death, including changes in mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and chromatin condensation. mdpi.com In cancer cell lines, dual inhibitors of FLT3 and CHK1 kinases that share structural similarities with acrylonitrile derivatives were found to upregulate the p53 tumor suppressor pathway and its downstream target p21, while downregulating the c-Myc oncoprotein. nih.gov This demonstrates a capacity to directly influence signaling cascades that control cell fate.
In vitro assays consistently demonstrate the inhibitory capacity of acrylonitrile derivatives against various biological targets. These studies, often serving as the primary screen for biological activity, have established the foundation for more detailed mechanistic investigations. For example, antiproliferative assays against multiple cancer cell lines have identified potent activity for 2-phenylacrylonitrile derivatives, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Similarly, assays measuring trypanocidal activity have confirmed the efficacy of acrylonitrile compounds against parasites. mdpi.com These functional assays are critical for quantifying the biological effect of these compounds and guiding further research into their specific molecular interactions.
| Compound Class/Derivative | Assay Type | Target/Organism | Observed Effect | Source |
|---|---|---|---|---|
| 2-phenylacrylonitrile derivatives | Antiproliferative (MTT) | HCT116, BEL-7402 cancer cells | Strong inhibitory activity (IC₅₀ = 5.9 nM and 7.8 nM for compound 1g2a). | nih.gov |
| Benzimidazole (B57391) Acrylonitriles | Tubulin Polymerization | Purified tubulin | Dose-dependent inhibition of tubulin assembly. | mdpi.com |
| Synthetic Acrylonitriles | Trypanocidal | Trypanosoma cruzi epimastigotes | Effective killing of parasites and induction of apoptosis-like features. | mdpi.com |
| Thieno[3,2-b]pyridine-6-carbonitriles | Enzymatic Inhibition | Src Kinase | Superior inhibition of enzymatic activity with specific substitutions. | nih.gov |
| Quinazoline derivatives | Enzymatic Inhibition | Aurora Kinase B | Sub-nanomolar activity in enzymatic assays. | nih.gov |
Enzyme Inhibition Studies in Recombinant Systems
To confirm that the observed cellular effects are due to direct interaction with a specific target, studies are often performed using purified, recombinant enzymes. This approach eliminates confounding variables present in a complex cellular environment. Research on acrylonitrile derivatives has utilized this method to validate their mechanism of action. For instance, the ability of benzimidazole acrylonitriles to inhibit tubulin polymerization was confirmed in vitro using a purified tubulin protein system. mdpi.com Similarly, novel antifolates have been tested against DHFR enzymes from various species, including human, to determine their binding affinity and inhibitory constants. nih.govnih.gov The development of kinase inhibitors also relies heavily on enzymatic assays with recombinant kinases to establish potency and selectivity, as demonstrated in studies on Aurora kinase inhibitors where sub-nanomolar activity was recorded. nih.gov
DNA/RNA Binding Studies of Acrylonitrile Derivatives
The interaction with nucleic acids represents another potential mechanism of action for acrylonitrile compounds. Studies using radiolabeled parent acrylonitrile have shown that it or its metabolites can alkylate nucleic acids, although the extent of this binding may be less than that of other compounds like vinyl halides. nih.gov More complex heteroaryl-acrylonitrile derivatives, such as 3-aryl-2-(benzimidazol-2-yl)acrylonitriles, have demonstrated significant interaction with calf thymus DNA (ct-DNA), suggesting that direct DNA binding could be responsible for their antitumor properties. mdpi.com Indirect evidence, such as the observation of chromatin condensation in parasites treated with acrylonitrile derivatives, also points toward an interaction with DNA or the cellular machinery that regulates it. mdpi.com
Anti-Pathogen Mechanism Studies (e.g., Antiviral, Antibacterial)
The mechanisms by which acrylonitrile derivatives exert their effects on pathogens are varied and target different aspects of pathogen biology.
Antiviral Mechanisms: A primary antiviral mechanism for nitrile-containing compounds is the inhibition of essential viral enzymes. As discussed, the inhibition of viral proteases like SARS-CoV-2 PLpro is a well-established strategy. nih.govrsc.org Beyond protease inhibition, some derivatives have been found to block viral replication at a post-infection stage by profoundly inhibiting viral RNA replication and protein synthesis. researchgate.net
Antibacterial Mechanisms: The antibacterial action of related compounds appears to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.commdpi.com Another study suggests that the double bond in an N-phenylmaleimide structure, which is structurally related, could interact with thiol groups in membrane proteins, altering their conformation and rupturing the plasma membrane. researchgate.net For some benzazole acrylonitrile compounds, the antibacterial activity has been linked to the inhibition of enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs) and/or β-lactamases. mdpi.com
Advanced Characterization and Spectroscopic Studies of 2 2 Fluorophenyl 3 Phenylacrylonitrile and Analogues
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, HRMS)
Unambiguous structural confirmation of 2-(2-Fluorophenyl)-3-phenylacrylonitrile and its analogues is achieved through a combination of high-resolution spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula with high precision. For instance, electrospray ionization (ESI-MS) is a common technique used for such determinations uvic.ca.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is critical for mapping the precise connectivity of atoms. In analogues like 2-(4-Fluorophenyl)-2-phenylacetonitrile, ¹H NMR signals for aromatic protons typically appear between δ 7.38 and 7.53 ppm, while the ¹³C NMR spectrum confirms the nitrile carbon at approximately δ 109.5–111.5 ppm and the fluorinated aromatic carbons in the range of δ 115.9–162.0 ppm . For other complex heterocyclic analogues, detailed assignments from ¹H and ¹³C NMR are similarly crucial for structural verification mdpi.com. The presence of fluorine allows for the use of ¹⁹F NMR, a powerful tool for studying fluorinated organic molecules, which can help verify phenyl-fluoride exchange processes or confirm the fluorine environment within the molecule uvic.ca.
| Technique | Nucleus | Typical Chemical Shift (δ) Range for Analogues | Information Provided |
| ¹H NMR | Proton | 7.3 - 7.6 ppm (Aromatic H), ~5.3 ppm (Methine H) | Proton environment and connectivity |
| ¹³C NMR | Carbon-13 | 120 - 162 ppm (Aromatic C), 109 - 112 ppm (Nitrile C) | Carbon skeleton framework |
| ¹⁹F NMR | Fluorine-19 | Varies (e.g., -97.5 ppm for [Ph₃SiF₂]⁻) uvic.ca | Fluorine environment and coupling |
| HRMS | - | - | Precise mass and elemental composition |
Advanced Crystallographic Studies (e.g., Polymorphism, Crystal Packing, and Weak Noncovalent Interactions)
X-ray crystallography provides definitive proof of a molecule's solid-state structure, including its stereochemistry, conformation, and the intricate details of its crystal packing. Studies on closely related acrylonitrile (B1666552) derivatives, such as (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile, have revealed detailed structural information. This analogue crystallizes in the triclinic P-1 space group and features a Z-geometry at the olefinic double bond researchgate.net.
| Parameter | (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile researchgate.net |
| Formula | C₁₆H₁₃NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.362 (9) |
| b (Å) | 11.859 (12) |
| c (Å) | 14.481 (13) |
| α (°) ** | 89.658 (6) |
| β (°) | 82.467 (6) |
| γ (°) ** | 89.604 (5) |
| Key Interactions | C—H⋯O and C—H⋯N hydrogen bonds |
Photophysical Characterization in Solution and Solid State
The extended π-conjugated system of this compound and its analogues gives rise to interesting photophysical properties, including light absorption and emission, which can be highly sensitive to the molecular environment.
The electronic absorption spectra of these compounds are typically characterized by strong absorption bands in the ultraviolet-visible (UV-Vis) region. For example, an analogue absorbs light with a maximum (λₘₐₓ) between 270–290 nm, which is attributed to π→π* electronic transitions within the conjugated biphenyl (B1667301) system . In more extended systems like fluorinated magnesium octa-(2,6-difluorophenyl)tetraazaporphyrin, significant absorption bands are observed at higher wavelengths, such as 621 nm nih.gov.
Many analogues are fluorescent, emitting light upon excitation. For instance, certain naphtho[2,3-d]thiazole–4,9–dione derivatives exhibit fluorescence in both solution and solid states mdpi.com. Cyclometalated Iridium(III) complexes with fluorophenyl groups can show strong, structured phosphorescence, with a bis-cyclometalated Ir(III) phosphor emitting yellow light at an emission maximum (λem) of 562 nm mdpi.com.
Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key feature of many polar dyes. This phenomenon is observed in analogues of this compound. For example, the introduction of nitrogen-containing heterocycles into related structures can lead to large bathochromic (red) shifts in emission in highly polar solvents mdpi.com. The photoluminescence quantum yield of a fluorinated Iridium(III) complex was found to be highly solvent-dependent, measuring 5% in acetonitrile (B52724) but increasing to 19% in dichloromethane, demonstrating a significant environmental effect on its optical properties mdpi.com. Similarly, the photoisomerization quantum yield of distyrylfuran analogues was observed to increase by more than an order of magnitude when moving from a non-polar to a polar solvent researchgate.net.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For a molecule to be considered a strong emitter, a high quantum yield is desirable. The quantum yields of analogues vary widely depending on their structure and environment. For example, a series of conjugated distyrylfuran derivatives display very high fluorescence quantum yields, ranging from 0.76 to 0.98 in non-polar n-hexane researchgate.net. In contrast, certain diphenylchlorin derivatives show lower fluorescence quantum yields of 0.08 and 0.15 in benzene (B151609) nih.gov. The quantum yield of a fluorinated Iridium(III) complex was found to be significantly reduced compared to its non-fluorinated counterpart mdpi.com.
| Compound/Analogue Class | Solvent | Quantum Yield (Φ) | Reference |
| Distyrylfuran derivatives | n-Hexane | 0.76 - 0.98 | researchgate.net |
| 5,15-diphenyl-2,3-dihydroxychlorin | Benzene | 0.0802 | nih.gov |
| 5,15-diphenyl-chlorin | Benzene | 0.150 | nih.gov |
| [Ir(ppy)₂L]PF₆ | Acetonitrile | 0.05 (5%) | mdpi.com |
| [Ir(ppy)₂L]PF₆ | Dichloromethane | 0.19 (19%) | mdpi.com |
Theoretical Spectroscopy for Correlating Structure and Optical Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental findings. DFT calculations can be used to optimize the ground-state geometry of molecules, which can then be compared with crystallographic data nih.gov. These theoretical models allow for the calculation of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that indicates the electronic stability and can be correlated with the optical properties of the compound .
Furthermore, theoretical methods can be used to generate Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule, offering insights into its reactivity and intermolecular interaction sites . In complex systems, DFT calculations have also been used to support the existence of specific conformations, such as the folded S-shape of a donor-acceptor-donor complex, which gives rise to unique through-space charge transfer absorption bands mdpi.com.
| DFT-Derived Property (Analogue) | Value | Significance | Reference |
| HOMO Energy | -6.12 eV | Energy of the highest occupied molecular orbital | |
| LUMO Energy | -1.32 eV | Energy of the lowest unoccupied molecular orbital | |
| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates electronic stability and relates to optical properties | |
| Dipole Moment | 3.45 Debye | Measures molecular polarity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-Fluorophenyl)-3-phenylacrylonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent domino reactions or stepwise protocols. For example, describes a domino reaction using benzaldehyde derivatives and nitrile-containing precursors under optimized conditions (e.g., solvent: ethanol, temperature: 80°C, catalyst: piperidine) to generate acrylonitrile intermediates. Isolation of the Michael adduct (e.g., 2-(9H-fluorene-2-carbonyl)-3-phenylacrylonitrile) is critical for purity . highlights the use of substituted benzo[d][1,3]dioxole precursors in a chemoselective Knoevenagel condensation, where reaction time (24–48 hrs) and stoichiometric ratios (1:1.2) are key to achieving >80% yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal. provides a detailed NMR analysis (e.g., δ 7.2–8.1 ppm for aromatic protons, coupling constants for stereochemical confirmation) . For structural validation, tandem mass spectrometry (MS/MS) in identifies fragmentation pathways, such as loss of the fluorine substituent or acrylonitrile group, to confirm molecular connectivity . X-ray crystallography ( –7) further validates stereochemistry .
Q. How does the fluorine substituent at the 2-position influence the compound’s electronic and steric properties?
- Methodological Answer : The fluorine atom induces electron-withdrawing effects, polarizing the acrylonitrile moiety and enhancing electrophilicity for nucleophilic additions (e.g., Michael acceptors in ). Steric effects are minimal due to its ortho position, but computational studies (e.g., DFT) are recommended to quantify bond angles and charge distribution .
Advanced Research Questions
Q. What crystallographic data support the molecular conformation of this compound, and how do intermolecular interactions affect packing?
- Methodological Answer : –7 reports X-ray diffraction data (e.g., C–C bond lengths: 1.34–1.48 Å, torsion angles: 110.8°–131.23°) revealing a planar acrylonitrile core with fluorophenyl and phenyl groups in orthogonal planes. Intermolecular C–H···π and van der Waals interactions stabilize the crystal lattice, as shown in the packing diagrams .
Q. How can chemoselective synthesis be achieved to control E/Z isomerism in acrylonitrile derivatives?
- Methodological Answer : demonstrates chemoselectivity using azidophosphonium salts to stabilize intermediates, favoring Z-isomers (e.g., 85:15 Z/E ratio) via steric hindrance. Reaction monitoring via NMR (e.g., olefinic proton splitting patterns) and HPLC is critical for isomer resolution .
Q. What mechanistic insights explain the compound’s role in domino reactions for complex heterocycles?
- Methodological Answer : proposes a domino mechanism involving Knoevenagel condensation followed by cyclization. The acrylonitrile acts as a Michael acceptor, with the fluorine substituent enhancing electrophilicity. Kinetic studies (e.g., time-resolved IR spectroscopy) and intermediate trapping (e.g., isolating enolate species) validate this pathway .
Q. How do structural modifications (e.g., fluorophenyl vs. nitrophenyl) alter biological activity in anticancer assays?
- Methodological Answer : –16 compares analogs with trifluoromethyl or chloro substituents, showing that electron-withdrawing groups (e.g., –CF) enhance cytotoxicity (IC: 0.5–2 µM) by stabilizing transition states in kinase inhibition. Structure-activity relationship (SAR) studies require MTT assays paired with molecular docking to map binding interactions .
Q. What are the fragmentation pathways of this compound in electrospray ionization mass spectrometry (ESI-MS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
